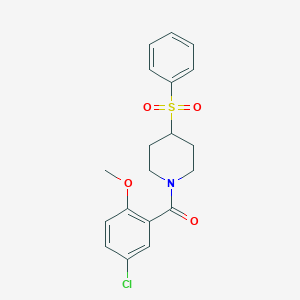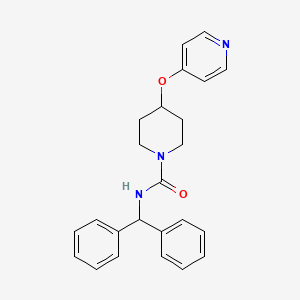
N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide and related compounds have been explored for their potential in various scientific applications. Research into the synthesis and elaboration of piperidine derivatives, including those related to this compound, reveals a broad interest in their chemical properties and potential applications. For instance, Acharya and Clive (2010) have demonstrated the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, indicating a pathway to optically pure piperidines with versatile applications (Acharya & Clive, 2010).
Potential Antipsychotic Agents
A study by Norman et al. (1996) on heterocyclic carboxamides evaluated their potential as antipsychotic agents. This research highlights the utility of compounds structurally related to this compound in medicinal chemistry, particularly in the development of new therapeutic agents targeting central nervous system disorders (Norman et al., 1996).
Antimicrobial and Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, demonstrating their in vitro activity against Mycobacterium tuberculosis. This study showcases the potential of this compound analogues in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).
Photocatalytic Applications
Maillard-Dupuy et al. (1994) explored the TiO2 photocatalytic degradation of pyridine, providing insights into the environmental applications of pyridine derivatives. Although indirectly related, this research indicates the broader chemical and environmental research relevance of compounds like this compound (Maillard-Dupuy et al., 1994).
Receptor Interaction Studies
Research by Shim et al. (2002) on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor underlines the importance of detailed molecular studies to understand the biological activity of complex molecules. Although not directly about this compound, such studies are critical for the development of targeted therapies (Shim et al., 2002).
Propiedades
IUPAC Name |
N-benzhydryl-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(27-17-13-22(14-18-27)29-21-11-15-25-16-12-21)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,15-16,22-23H,13-14,17-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSYVYIDALBSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
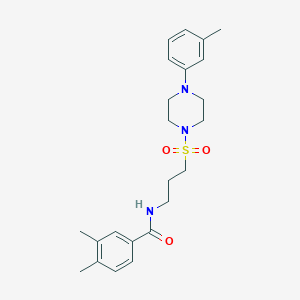
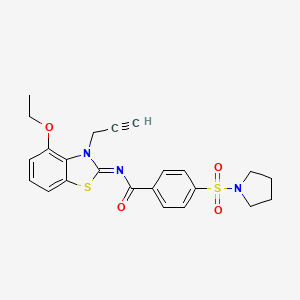


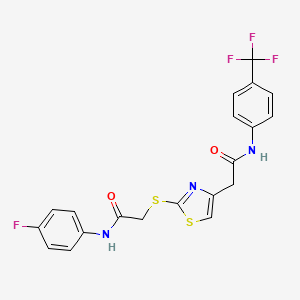
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

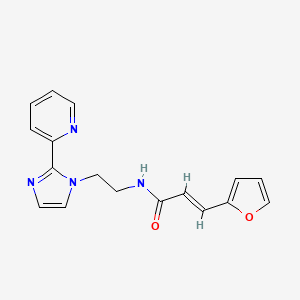
![2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)
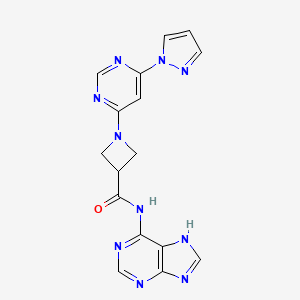
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)

